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Introduction
SP-96 is a potent and highly selective, non-ATP-competitive inhibitor of Aurora B kinase.[1][2]

[3] This technical guide provides a detailed overview of the kinase selectivity profile of SP-96
based on publicly available data. It includes a summary of its inhibitory activity, detailed

experimental protocols for key assays, and visualizations of its known interactions and relevant

signaling pathways.

Data Presentation: Kinase Inhibition Profile of SP-96
SP-96 demonstrates exceptional potency and selectivity for Aurora B kinase. Notably, it exhibits

over 2000-fold selectivity against the receptor tyrosine kinases FLT3 and KIT, which is a critical

feature for reducing potential myelosuppression.[2][3] A comprehensive kinase panel screen for

SP-96 against a broader range of kinases is not publicly available in the reviewed literature.

The available quantitative data is summarized in the table below.
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Kinase Target IC50 (nM)
Selectivity vs.
Aurora B

Notes

Aurora B 0.316 ± 0.031 -

Primary target; non-

ATP-competitive

inhibition.[1][3][4]

FLT3 >632 >2000-fold

Important for normal

hematopoiesis.[1][2]

[3]

KIT >632 >2000-fold

Important for normal

hematopoiesis.[1][2]

[3]

Experimental Protocols
The following is a detailed methodology for the Aurora B enzymatic assay used to determine

the IC50 value of SP-96.[1]

Aurora B Kinase Inhibition Assay (Microfluidics-Based)

Objective: To determine the in vitro inhibitory activity of SP-96 against Aurora B kinase.

Methodology: The assay measures the extent of phosphorylation of a substrate peptide by

Aurora B kinase in the presence of varying concentrations of the inhibitor. The separation

and quantification of the phosphorylated product from the substrate are achieved using a

microfluidics-based mobility shift assay.

Materials:

Aurora B enzyme (2 nM)

5FAM-tagged peptide substrate (1.5 µM)

ATP (190 µM)

SP-96 (test compound)
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Barasertib (control inhibitor)

Kinase buffer: 100 mM HEPES, 10 mM EDTA, 0.015% Brij-35, 0.1% CR-3

384-well microtiter assay plates

Caliper EZ Reader II microfluidics instrument with a 12-sipper chip

Procedure:

Compound Preparation: Prepare a 12-point half-log dilution series of SP-96, with

concentrations ranging from 0.2 mM to 0.632 nM.

Enzyme and Inhibitor Incubation:

Add 1 µL of the diluted SP-96 solutions to the wells of a 384-well plate.

Add 5 µL of the 2 nM Aurora B enzyme solution to each well.

Incubate the plate for 60 minutes with gentle shaking to allow the inhibitor to bind to the

enzyme.

Kinase Reaction Initiation:

Prepare a substrate mix containing the 5FAM-tagged peptide and ATP in kinase buffer.

Add 5 µL of the substrate mix to each well to start the kinase reaction.

Controls:

Positive Control: Wells containing enzyme, substrate, and ATP, but no inhibitor.

Negative Control: Wells containing substrate and ATP, but no enzyme.

Data Acquisition: The reaction progress is monitored by the Caliper EZ Reader II, which

measures the ratio of the phosphorylated product to the starting peptide substrate.

Data Analysis: The percentage of inhibition is calculated by comparing the amount of

product formed in the presence of the inhibitor to the positive control. The IC50 value is
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then determined by fitting the dose-response data to a suitable model.

Mandatory Visualizations
SP-96 Kinase Selectivity Profile
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Start: Prepare Reagents

1. Prepare 12-point dilution
of SP-96

2. Add Aurora B enzyme and
incubate with SP-96 for 60 min

3. Add ATP and peptide substrate
to initiate kinase reaction

4. Monitor reaction using
microfluidics analyzer

5. Calculate % inhibition and
determine IC50

End: IC50 Value

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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